![molecular formula C19H19N3O3 B2535260 methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate CAS No. 1986396-12-6](/img/structure/B2535260.png)
methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate is a complex organic compound with significant potential in various scientific fields. Its structure is notable for the presence of a tetrahydropyrazinoindazole core, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazinoindazole core, followed by the attachment of the benzoate moiety. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, production might employ large-scale chemical reactors with controlled temperatures and pressures to ensure high yield and purity. Continuous flow reactors can be used for better scalability and efficiency. The final product is usually purified through techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate undergoes several types of reactions:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazinoindazole derivatives with different substituents.
Substitution: It participates in nucleophilic substitution reactions, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation typically involves reagents such as potassium permanganate or chromium trioxide. Reduction reactions use agents like lithium aluminum hydride or sodium borohydride. Substitution reactions are often performed under basic conditions with methanol as a solvent.
Major Products
Major products formed include substituted benzoates, reduced pyrazinoindazoles, and various oxidation products depending on the specific reaction conditions.
Scientific Research Applications
Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate finds applications across multiple scientific domains:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various assays.
Medicine: Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
This compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The tetrahydropyrazinoindazole core can bind to active sites of enzymes, inhibiting their function, while the benzoate moiety can enhance cell permeability and bioavailability.
Comparison with Similar Compounds
When compared to similar compounds, methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate stands out due to its unique structural features and biological activities:
Similar Compounds: Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-a]indazol-2(1H)-yl)methyl]benzoate, methyl 4-[(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate.
Uniqueness: The specific arrangement of functional groups in this compound results in distinctive chemical and biological properties, such as higher selectivity for certain molecular targets and enhanced reactivity in specific chemical reactions.
This compound holds a lot of promise in various fields of research and industry, thanks to its unique structure and versatile chemical properties.
Properties
IUPAC Name |
methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-21-10-11-22-17(18(21)23)15-4-2-3-5-16(15)20-22/h6-11H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQONIKRIGFEAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2535178.png)
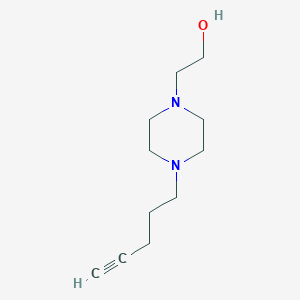
![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2535181.png)
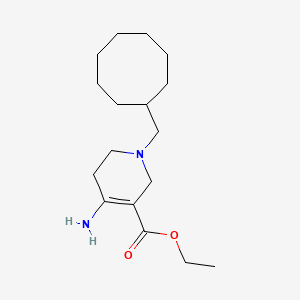

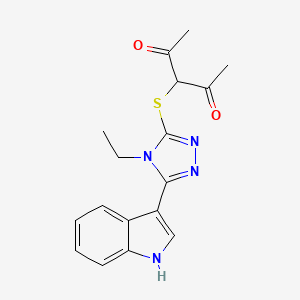
![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)
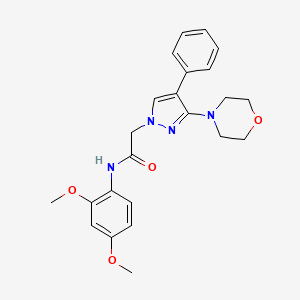
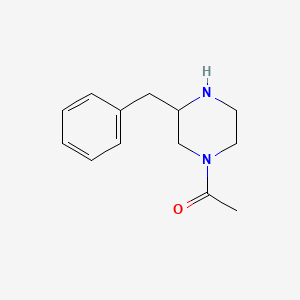
![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2535194.png)
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)
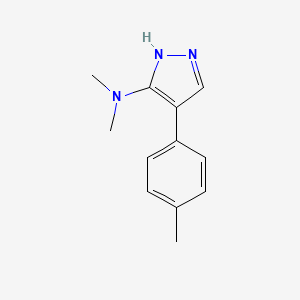

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)
